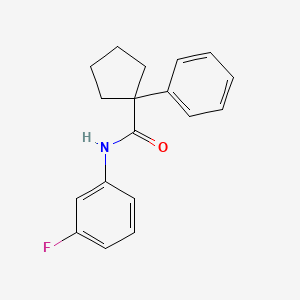

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide: is an organic compound characterized by the presence of a fluorophenyl group and a phenylcyclopentane carboxamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-fluoroaniline with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases. The fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound exhibit inhibitory activity against specific cancer cell lines. For instance, studies have shown that derivatives of phenylcyclopentane carboxamides can inhibit the proliferation of cancer cells by targeting pathways involved in tumor growth and survival .

Biological Research

Mechanism of Action Studies

The compound's ability to modulate biological pathways has been a focus of research. It has been shown to affect cellular mechanisms such as apoptosis and cell cycle regulation in various cancer models. The interaction with specific proteins or enzymes could provide insights into its mechanism of action, which is crucial for understanding its therapeutic potential.

High-Throughput Screening Applications

this compound can be utilized in high-throughput screening assays to identify novel inhibitors of protein-protein interactions (PPIs). This application is particularly relevant in drug discovery, where identifying small molecules that disrupt PPIs can lead to new therapeutic strategies for diseases like cancer and autoimmune disorders .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide

- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide

Uniqueness: N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and a phenylcyclopentane carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds, supported by relevant data and research findings.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 1-phenylcyclopentanecarboxylic acid . The process often utilizes coupling agents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond. Key conditions for this synthesis include:

- Inert atmosphere

- Moderate temperatures

- Solvents : Dichloromethane or tetrahydrofuran

For industrial applications, production methods may be optimized for yield and purity, often employing continuous flow reactors and purification techniques like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's binding can alter the activity of these targets, leading to various biological effects. Although detailed pathways remain under investigation, initial findings suggest potential roles in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced potency against various cancer cell lines, including HepG2 cells. The presence of substituents on the phenyl ring can influence the compound's efficacy, with fluorine substituents enhancing hydrogen bond interactions within active sites of target proteins .

Enzyme Inhibition

Quantitative structure-activity relationship (QSAR) studies have been employed to analyze the inhibition potential of similar compounds against specific enzymes. These studies highlight that structural features significantly impact biological activity, suggesting that modifications to the phenyl ring can optimize enzyme binding and inhibitory effects .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-bromo-N-(3-fluorophenyl)benzenesulfonamide | Bromine substitution on phenyl | Moderate anticancer activity |

| N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | Piperidine moiety | Neuroactive properties |

| N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide | Similar to above but with butane | Enhanced receptor interaction |

This compound stands out due to its specific structural combination, which imparts distinct chemical and biological properties beneficial for various applications in medicinal chemistry.

In Vivo Studies

In vivo experiments have demonstrated that compounds structurally related to this compound can effectively penetrate biological barriers, such as the blood-brain barrier (BBB), enhancing their therapeutic potential in treating central nervous system disorders. The use of inhibitors like Elacridar has shown improved uptake in brain tissues during experimental assessments .

QSAR Modeling

QSAR models have been developed for various derivatives to predict their biological activities based on structural characteristics. These models utilize multiple linear regression analyses combined with 3D molecular descriptors to identify key features associated with high inhibitory activity against target enzymes such as NEK2, which is implicated in several cancers .

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKNJDNGFPTCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.